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molecular formula C6H10O B1615568 2-Methyl-4-pentenal CAS No. 5187-71-3

2-Methyl-4-pentenal

Cat. No. B1615568
M. Wt: 98.14 g/mol
InChI Key: RCQKLWAPRHHRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563784B2

Procedure details

To a solution of 2-methyl-pent-4-enoic acid ethyl ester (7.1 g, 50 mmol) was added dropwise a solution of DIBAL (1.0 M in hexanes, 75 ml) at −78 C over 1.0 h. After the addition, the reaction mixture was stirred at −78 C for another hour. The reaction was quenched with saturated NH4Cl (10 ml) and 4% HCl, then was extracted with EtOAc (3×100 ml). The combined organic extracts were dried with MgSO4, filtered, concentrated by rotary evaporation and the crude reaction product was used in the next reaction without further purification. 2-Methyl-4-pentenal (3.3 g, 33.7 mmol) was dissolved in CH2Cl2 (100 ml). To this solution allylamine (2.9 g, 50.5 mmol) was added. Molecular sieves (5 g) were used to absorb water generated during the reaction. The mixture was stirred at room temperature over night. The reaction mixture was concentrated by rotary evaporation and the crude product was used in the next reaction without further purification. Allyl-(2-methyl-pent-4-enylidene)-amine (3.2 g, 23.4 mmol) was diluted in 50 ml MeOH. To the solution NaBH4 (1.0 g, 26.3 mmol) was added at 0° C. After addition the mixture was stirred at RT for 5 h. The reaction mixture was concentrated and the residue was partitioned between EtOAc/20% aq. NaOH. The organic layer was dried over Na2SO4, fitered and concentrated by rotary evaporation to give allyl-(2-methyl-pent-4-enyl)-amine (1.5 g 48% yield): 1H-NMR (400 Hz, CDCl3): d=5.93-5.68 (m, 2H), 5.18-4.92(m, 4H), 3.21(d, 2H), 2.60-2.40(m, 2H), 1.97-1.65(m, 2H), 0.92(d, 3H)
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Allyl-(2-methyl-pent-4-enylidene)-amine
Quantity
3.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(=O)C(C)CC=C)C.CC(C[AlH]CC(C)C)C.CC(CC=C)C=O.C(N)C=C.[CH2:31]([N:34]=[CH:35][CH:36]([CH3:40])[CH2:37][CH:38]=[CH2:39])[CH:32]=[CH2:33].[BH4-].[Na+]>C(Cl)Cl.CO>[CH2:31]([NH:34][CH2:35][CH:36]([CH3:40])[CH2:37][CH:38]=[CH2:39])[CH:32]=[CH2:33] |f:5.6|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)OC(C(CC=C)C)=O
Name
Quantity
75 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
CC(C=O)CC=C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C=C)N
Step Four
Name
Allyl-(2-methyl-pent-4-enylidene)-amine
Quantity
3.2 g
Type
reactant
Smiles
C(C=C)N=CC(CC=C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −78 C for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl (10 ml) and 4% HCl
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude reaction product
CUSTOM
Type
CUSTOM
Details
was used in the next reaction without further purification
CUSTOM
Type
CUSTOM
Details
to absorb water
CUSTOM
Type
CUSTOM
Details
generated during the reaction
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature over night
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was used in the next reaction without further purification
ADDITION
Type
ADDITION
Details
After addition the mixture
STIRRING
Type
STIRRING
Details
was stirred at RT for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc/20% aq. NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
fitered and concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NCC(CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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